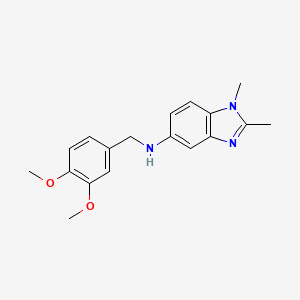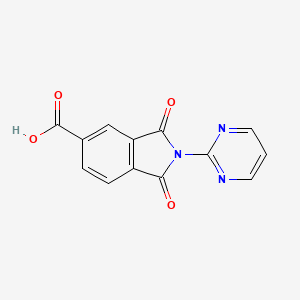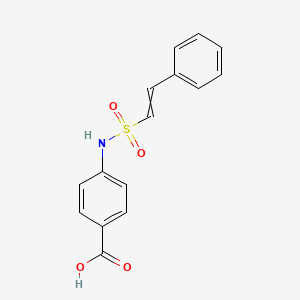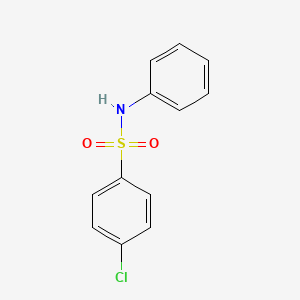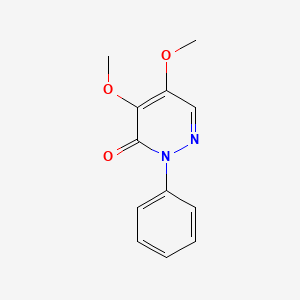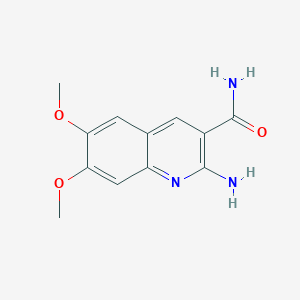
2-Amino-6,7-dimethoxyquinoline-3-carboxamide
Vue d'ensemble
Description
2-Amino-6,7-dimethoxyquinoline-3-carboxamide is a compound that falls within the class of quinolines, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, they do provide insights into the synthesis and properties of structurally related compounds. These related compounds share common features such as substituted amino groups and methoxy groups on a quinoline core, which can be informative in understanding the chemical behavior and synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide.
Synthesis Analysis
The synthesis of related quinoline derivatives is described in the provided papers. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another paper describes the synthesis of 2′-(2- and 3-aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides, which involves a multi-step process starting with 6′,7′-dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamide reacting with 2-bromopropanoyl chloride, followed by subsequent reactions with cyclic secondary amines . These methods could potentially be adapted for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as amino and methoxy groups, can significantly influence the electronic distribution and chemical reactivity of the molecule. The papers do not provide specific details on the molecular structure of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, but the general principles of quinoline chemistry and the influence of substituents can be applied to hypothesize about its structure.
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and can include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions, among others. The provided papers do not detail reactions specific to 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, but they do describe reactions of structurally related compounds. For example, the conversion of 2-bromopropanamide to substituted 2-aminopropanoyl derivatives via reactions with cyclic secondary amines suggests that similar strategies could be employed for functionalizing the quinoline core of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline ring. While the papers do not provide data on the specific compound of interest, they do offer insights into the properties of related compounds. For instance, the presence of dimethyl groups and carboxylic acid functionalities in the compounds studied can inform predictions about the solubility and acidity of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide. The methoxy groups are likely to increase the electron density on the quinoline ring, affecting its reactivity towards electrophiles .
Applications De Recherche Scientifique
Chemical Synthesis
Research has explored the synthesis of various derivatives of 6,7-dimethoxyquinoline-3-carboxamide. Aghekyan et al. (2019) described the synthesis of 2′-(2- and 3-Aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides, showcasing the compound's potential for chemical modification and derivative creation (Aghekyan et al., 2019).
Biological Activity and Potential Therapeutics
A study by Ge et al. (2020) evaluated quinoline/cinnamic acid hybrids, including derivatives of 6,7-dimethoxyquinoline-3-carboxamide, for their anti-amyloid-beta aggregation activity. This research suggests potential therapeutic applications in Alzheimer’s disease (Ge et al., 2020).
Antimicrobial Screening
Rajput and Sharma (2021) synthesized N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides and screened them for antibacterial and antifungal activity, showing the compound's relevance in antimicrobial research (Rajput & Sharma, 2021).
Synthesis and Derivative Creation
Further research by Aghekyan et al. (2015) involved the synthesis of 2-propanol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, indicating the flexibility and utility of this compound in creating various chemical derivatives (Aghekyan et al., 2015).
Propriétés
IUPAC Name |
2-amino-6,7-dimethoxyquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZKQXRGMFBMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354780 | |
| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6,7-dimethoxyquinoline-3-carboxamide | |
CAS RN |
55149-43-4 | |
| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)
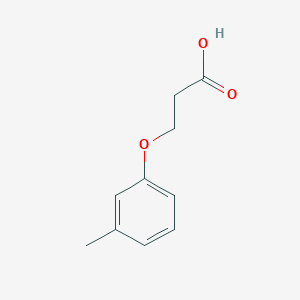
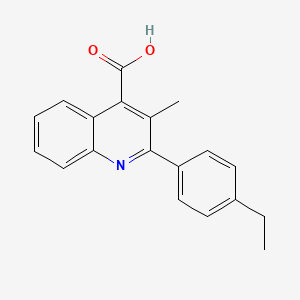
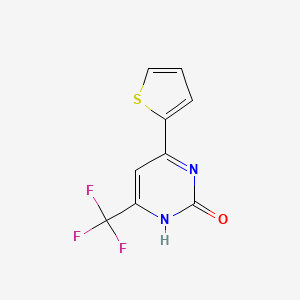
![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)



